2-Methyl-6-(trifluoromethyl)isonicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-7(12-5)8(9,10)11/h2-4H,1H3 |
InChI Key |
NGUFFTKDFTYNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of 2-Methyl-6-(trifluoromethyl)pyridine
Reaction Mechanism and Optimization
The Vilsmeier-Haack protocol remains the most widely applied method for introducing formyl groups into electron-deficient pyridine systems. As demonstrated in Method J of source, the reaction employs a two-step sequence:
- Iminium intermediate formation : Phosphorus oxychloride (1.2 eq) reacts with dimethylformamide (3 eq) in dichloromethane at 0–15°C to generate the electrophilic chloroiminium ion.
- Electrophilic aromatic substitution : The electron-rich 4-position of 2-methyl-6-(trifluoromethyl)pyridine undergoes formylation, followed by acidic hydrolysis (H2O, 25°C) to yield the aldehyde.
Table 1. Optimization Parameters for Vilsmeier-Haack Formylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl3 Equivalents | 1.1–1.3 eq | <68% yield |
| Reaction Temperature | 0–15°C | Minimizes decomposition |
| Hydrolysis pH | 3.5–4.0 (HCl) | Prevents over-oxidation |
Key challenges include the deactivating effect of the trifluoromethyl group, which reduces electrophilic susceptibility at position 4. Source reports that substituting DMF with N-methylformanilide increases yields by 18% in analogous trifluoromethylated systems through enhanced iminium stability.
Directed Metalation-Formylation Strategies
Lithium Diisopropylamide (LDA)-Mediated Pathway
Directed ortho-metalation (DoM) enables precise functionalization of pyridine rings. For 2-methyl-6-(trifluoromethyl)pyridine:
- Lithiation : LDA (2.5 eq) deprotonates the 4-position at −78°C in THF, facilitated by the directing effects of the 2-methyl group.
- Electrophilic quenching : Addition of DMF (3 eq) at −40°C forms the aldehyde after aqueous workup (HCl, 0°C).
Source documents a 63% yield for 4-formyl-2,6-dimethylpyridine using this approach, though trifluoromethyl groups necessitate lower temperatures (−90°C) to prevent side reactions.
Table 2. Comparison of Metalation Bases
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| LDA | −78 | 63 |
| Lithium 2,2,6,6-Tetramethylpiperidide | −90 | 71 |
| Sodium Hexamethyldisilazide | −45 | 48 |
Oxidation of 4-Methyl Precursors
Selenium Dioxide-Mediated Oxidation
The oxidation of 2-methyl-4-methyl-6-(trifluoromethyl)pyridine represents a scalable route:
- Substrate preparation : 4-Methyl groups are introduced via nickel-catalyzed coupling of 2-methyl-6-(trifluoromethyl)-4-bromopyridine with methylzinc chloride (85% yield).
- Oxidation : Selenium dioxide (1.5 eq) in dioxane/water (4:1) at 110°C for 6 hours achieves 55% aldehyde yield, with unreacted starting material (23%) recoverable by distillation.
Source highlights that electron-withdrawing trifluoromethyl groups necessitate higher temperatures (110°C vs. 80°C for non-fluorinated analogs) but suppress unwanted ketone byproducts to <5%.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Trifluoromethylation
Late-stage introduction of the trifluoromethyl group enables modular synthesis:
- Halogenation : 2-Methyl-4-formyl-6-bromopyridine is prepared via Vilsmeier-Haack formylation (72% yield).
- Cross-coupling : Using Pd(OAc)2 (5 mol%), XantPhos (7.5 mol%), and CuCF3 (3 eq) in DMF at 100°C, trifluoromethylation proceeds in 61% yield.
Table 3. Trifluoromethylation Reagent Efficiency
| Reagent | Solvent | Yield (%) |
|---|---|---|
| TMSCF3 | DMF | 61 |
| Umemoto’s Reagent | THF | 58 |
| CF3I | DMSO | 43 |
Comparative Analysis of Methodologies
Yield and Scalability Considerations
- Vilsmeier-Haack : Highest atom economy (82%) but requires POCl3 handling.
- Metalation-Formylation : Excellent regiocontrol but limited to small-scale syntheses.
- Oxidation : Compatible with existing 4-methyl precursors but necessitates high-temperature selenium dioxide.
- Cross-Coupling : Enables late-stage diversification at the cost of additional synthetic steps.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group (-CHO) serves as a primary site for nucleophilic attacks. Key reactions include:
Grignard and Organometallic Additions
-
Reaction with Grignard reagents : Formation of secondary alcohols occurs via addition to the aldehyde, followed by acidic workup. For example, reaction with methylmagnesium bromide yields 2-methyl-6-(trifluoromethyl)isonicotinyl methanol .
-
Kinetics : The trifluoromethyl group reduces electron density at the aldehyde carbon, accelerating nucleophilic attack rates compared to non-fluorinated analogs .
Cyanohydrin Formation
-
Conditions : Treatment with HCN or KCN in acidic media generates cyanohydrins. This reaction is reversible and pH-dependent, with optimal yields at pH 4–5 .
Condensation Reactions
The aldehyde participates in condensation reactions to form heterocyclic systems:
Oxidation
-
Oxidation to Carboxylic Acid : Using KMnO₄ or CrO₃ in acidic media converts the aldehyde to 2-methyl-6-(trifluoromethyl)isonicotinic acid. The trifluoromethyl group stabilizes the transition state, enhancing oxidation rates.
Reduction
-
Reduction to Alcohol : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to 2-methyl-6-(trifluoromethyl)isonicotinyl methanol. NaBH₄ achieves >90% conversion at 25°C .
Electrophilic Trifluoromethyl Group Reactivity
The -CF₃ group influences reaction pathways through inductive effects:
Halogenation
-
Iodination : Electrophilic iodination at the pyridine ring’s 4-position occurs using N-iodosuccinimide (NIS) in DMF, facilitated by the electron-deficient environment from -CF₃.
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : The iodine substituent (if introduced) enables palladium-catalyzed coupling with aryl boronic acids. For example, coupling with phenylboronic acid yields biaryl derivatives.
Siliconate-Initiated Trifluoromethylation
-
TMSCF₃ Reactions : In the presence of [Bu₄N][Ph₃SiF₂] (TBAT), 2-methyl-6-(trifluoromethyl)isonicotinaldehyde undergoes trifluoromethylation via a siliconate intermediate. The reaction follows pseudo-first-order kinetics, with aldehyde substrates reacting 10× faster than ketones .
-
Rate Law :
Stability and Reaction Optimization
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Q & A
Q. What are the standard synthetic routes for 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde, and how are intermediates purified?
Methodological Answer: A common approach involves multi-step reactions starting with halogenated pyridine derivatives. For analogous trifluoromethyl-substituted heterocycles, refluxing with dimethylacetamide dimethyl acetal followed by bromoacetonitrile in toluene (60°C, 24–72 hours) is effective . Purification typically employs column chromatography (ethyl acetate as eluent) and recrystallization from ethanol to isolate intermediates. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR/IR Spectroscopy : For confirming functional groups (e.g., aldehyde proton at ~10 ppm in H NMR) and trifluoromethyl signatures.
- X-ray Crystallography : To resolve bond lengths (C–C: 1.35–1.50 Å) and angles, with disorder modeling for dynamic groups like trifluoromethyl .
- Derivatization : Use of 2,4-dinitrophenylhydrazine (DNPH) to stabilize the aldehyde group for HPLC or UV-Vis analysis .
Q. How is the crystal structure of this compound resolved, and what structural insights are prioritized?
Methodological Answer: Single-crystal X-ray diffraction (297 K, Cu-Kα radiation) is standard. Data refinement focuses on:
- Planarity : Deviations <0.03 Å for heterocyclic cores (e.g., imidazo[1,2-a]pyridine analogs).
- Disorder Modeling : Refining site occupancies (e.g., 0.68:0.32 for disordered F atoms) using software like SHELXL .
- Hydrogen Bonding : Identifying interactions (e.g., C–H⋯N) that stabilize supramolecular chains .
Advanced Research Questions
Q. How can researchers address crystallographic disorder in trifluoromethyl or methyl groups?
Methodological Answer: Disorder arises from dynamic rotation of CF or CH groups. Strategies include:
- Multi-Component Refinement : Assign partial occupancies (e.g., 68% vs. 32%) and apply geometric restraints to maintain reasonable bond lengths.
- Thermal Motion Analysis : Using anisotropic displacement parameters (U) to differentiate static vs. dynamic disorder .
- Low-Temperature Data Collection : Reduces thermal motion, improving resolution for high-occupancy sites .
Q. What experimental optimizations improve synthetic yield for this aldehyde derivative?
Methodological Answer: Key variables:
- Reagent Ratios : Excess dimethylacetamide dimethyl acetal (3:1 molar ratio) drives cyclization .
- Solvent Selection : Toluene minimizes side reactions vs. THF, which may hydrolyze intermediates.
- Temperature Control : Maintaining 60–90°C during reflux prevents premature decomposition.
- Workup : Immediate filtration of ammonium salts (e.g., triethylammonium chloride) avoids product loss .
Q. How do hydrogen-bonding interactions influence supramolecular assembly, and how are these analyzed?
Methodological Answer: Intermolecular forces (e.g., C1–H1A⋯N3) form infinite chains or ring motifs (R(8/12)). Analysis involves:
- Topology Tools : Software like Mercury identifies graph-set notations for hydrogen-bond patterns.
- Packing Diagrams : Visualizing stacking along crystallographic axes (e.g., a-axis in imidazo-pyridine analogs) .
- Energy Calculations : Density Functional Theory (DFT) quantifies interaction strengths (e.g., -2.5 to -5.0 kcal/mol) .
Q. How should researchers resolve contradictions between spectroscopic data and computational models?
Methodological Answer:
- Validation : Cross-check NMR chemical shifts with DFT-predicted values (GIAO method).
- Dynamic Effects : Consider solvent polarity in computational models; DMSO may shift aldehyde proton signals.
- Crystallographic Overrides : Prioritize X-ray bond lengths/angles over gas-phase DFT when discrepancies exceed 0.05 Å/5° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
